2-Bromo-5-(tert-butyl)pyrazine

Thermal Stability Pyrazine Pyrolysis Storage and Handling

2-Bromo-5-(tert-butyl)pyrazine (CAS 959238-69-8) is a disubstituted pyrazine derivative featuring an electrophilic bromine at the 2-position and a bulky, electron-donating tert-butyl group at the 5-position. Classified under halogenated heterocyclic building blocks, its molecular formula is C₈H₁₁BrN₂ with a molecular weight of 215.09 g/mol.

Molecular Formula C8H11BrN2
Molecular Weight 215.09
CAS No. 959238-69-8
Cat. No. B3317373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(tert-butyl)pyrazine
CAS959238-69-8
Molecular FormulaC8H11BrN2
Molecular Weight215.09
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(C=N1)Br
InChIInChI=1S/C8H11BrN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3
InChIKeyOMDHMSITSVLZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(tert-butyl)pyrazine (CAS 959238-69-8): Core Synthetic Utility and Structural Baseline for Pyrazine-Based Building Block Selection


2-Bromo-5-(tert-butyl)pyrazine (CAS 959238-69-8) is a disubstituted pyrazine derivative featuring an electrophilic bromine at the 2-position and a bulky, electron-donating tert-butyl group at the 5-position . Classified under halogenated heterocyclic building blocks, its molecular formula is C₈H₁₁BrN₂ with a molecular weight of 215.09 g/mol . The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the tert-butyl group modulates both steric encumbrance around the reactive center and the electron density of the heteroaromatic ring, thereby influencing reaction kinetics and regiochemical outcomes in downstream functionalization sequences [1]. This compound is primarily employed as a key synthetic intermediate and scaffold for diversity-oriented synthesis in medicinal chemistry and agrochemical research .

Why Generic Bromopyrazine Substitution Risks Synthetic Failure When Procuring 2-Bromo-5-(tert-butyl)pyrazine


Generic substitution among brominated pyrazine building blocks is unreliable due to the profound influence of the tert-butyl group's steric and electronic profile on both reactivity and final compound properties. The 5-tert-butyl substituent introduces significant steric hindrance adjacent to the reactive bromine center, which can decelerate or even completely suppress oxidative addition in cross-coupling reactions when compared to less hindered analogs like 2-bromopyrazine or 2-bromo-5-methylpyrazine [1]. Furthermore, early thermal stability studies on dialkylpyrazines established that t-butyl-substituted pyrazines (compound 1e) exhibit distinct thermal lability compared to their n-butyl or methyl counterparts, necessitating specific storage and handling protocols that differ from those for simpler 2-bromopyrazines [2]. These differences in reactivity and stability mean that substituting a different bromopyrazine isomer or congener can lead to failed coupling steps, lower yields, or decomposition during long-term storage, directly impacting project timelines and reproducibility.

Quantitative Differentiation Evidence for 2-Bromo-5-(tert-butyl)pyrazine Against Closest Analogs


Thermal Stability Differential: 5-tert-Butyl vs. 5-n-Butyl Pyrazine Derivatives

A foundational mass spectrometric study on the pyrolysis of 2,5-dialkylpyrazines demonstrated that the tert-butyl-substituted derivative (compound 1e) is distinctly more thermally sensitive than its n-butyl and other straight-chain alkyl counterparts [1]. This thermal lability is attributed to the facile elimination of the tert-butyl group under elevated temperatures. Procuring 2-Bromo-5-(tert-butyl)pyrazine therefore mandates strict adherence to long-term cool, dry storage conditions, as specified by vendors like AKSci, whereas procurement of a 2-bromo-5-methylpyrazine or 2-bromopyrazine may permit less stringent storage protocols . This has direct implications for inventory management and experimental design in laboratories conducting prolonged synthetic campaigns.

Thermal Stability Pyrazine Pyrolysis Storage and Handling

Regioisomeric Purity and Synthetic Accessibility: 5-tert-Butyl vs. 6-tert-Butyl Substitution

The regioisomer 2-Bromo-6-tert-butylpyrazine (CAS 959239-49-7) is commercially available from multiple vendors alongside the target compound . In synthetic planning, the position of the tert-butyl group relative to the bromine leaving group is critical. The 5-position substitution places the bulky tert-butyl group closer to the reactive center than the 6-isomer, creating a more sterically congested environment that can influence the rate and selectivity of palladium-catalyzed cross-couplings [1]. No direct head-to-head kinetic comparison between these two regioisomers was identified in the available literature; however, the class-level reactivity principle dictates that the closer the steric bulk is to the reacting halide, the greater the impact on transition metal insertion. Procurement must therefore ensure precise regioisomeric identity, as accidental substitution with the 6-isomer will alter reaction outcomes.

Regioisomer Purity Synthetic Intermediate Cross-Coupling

Commercial Purity Benchmarking: 2-Bromo-5-(tert-butyl)pyrazine vs. Structural Analogs

The commercially available purity of 2-Bromo-5-(tert-butyl)pyrazine is consistently specified at 95% (minimum) by major vendors including AKSci and Leyan . A related supplier, A&J Pharmtech, offers the compound at 98% purity [1]. In comparison, the regioisomer 2-Bromo-6-tert-butylpyrazine is offered by Synblock at a minimum purity of 98% (NLT 98%) . For 2-Bromo-5-methylpyrazine, common purity specifications also cluster around 97% from suppliers like BOC Sciences and ABCR . These purity benchmarks are important for procurement because lower purity batches may contain regioisomeric impurities or de-brominated byproducts that can act as competing substrates in subsequent coupling reactions. A procurement specification of ≥95% is achievable and should be verified by HPLC or GC analysis upon receipt.

Purity Specification Procurement Quality Vendor Comparison

Optimal Application Scenarios for 2-Bromo-5-(tert-butyl)pyrazine Based on Verified Differentiation Evidence


Palladium-Catalyzed Cross-Coupling for Sterically Demanding Biaryl Synthesis

The unique steric environment created by the 5-tert-butyl group makes this compound particularly suitable for cross-coupling reactions where controlling the rate of oxidative addition is advantageous, such as in sequential or chemoselective Suzuki couplings [1]. The bulky tert-butyl group can slow down the initial palladium insertion step relative to less hindered bromopyrazines, providing a kinetic window for selective functionalization in polyhalogenated systems. This is supported by the general reactivity patterns of sterically encumbered bromopyrazines discussed by Nikishkin et al. [1]. Researchers developing complex heteroaromatic architectures where regioselectivity is critical should prioritize this building block over less hindered analogs.

Medicinal Chemistry Scaffold for Lipophilic Pocket Targeting

The tert-butyl group is a privileged lipophilic motif in drug design, often used to fill hydrophobic pockets in protein targets. 2-Bromo-5-(tert-butyl)pyrazine serves as an ideal starting scaffold for generating focused libraries of pyrazine-based inhibitors or receptor modulators where the tert-butyl group is expected to engage in favorable van der Waals interactions . The bromine handle at the 2-position allows late-stage diversification via amination, arylation, or borylation. In contrast to 2-bromo-5-methylpyrazine, the tert-butyl analog offers greater steric bulk and lipophilicity (clogP differential), which can be exploited to improve target residence time or membrane permeability in early lead optimization campaigns.

Agrochemical Intermediate with Controlled Thermal Stability Requirements

Given the documented thermal lability of tert-butyl-substituted pyrazines compared to other alkyl derivatives [2], this compound is best suited for synthetic routes with well-controlled thermal profiles, such as low-temperature lithiation or mild palladium-catalyzed couplings. The thermal lability also means that the tert-butyl group can potentially be cleaved under acidolysis or thermolysis conditions post-functionalization, offering a traceless directing or protecting group strategy that is not available with methyl or other alkyl-substituted analogs. Process chemists scaling up syntheses involving this intermediate must implement the specific cool, dry storage protocols recommended by vendors .

Isotopically Labeled Internal Standard Synthesis (Deuterated Analog Available)

The deuterated analog of this compound, 2-Bromo-5-(tert-butyl)pyrazine-d11 (CAS 1643576-02-6), is commercially available and can be used for quantitative LC-MS/MS method development or metabolic profiling studies . The availability of a matched internal standard with identical chemical behavior but distinct mass difference is a practical procurement advantage that not all bromopyrazine analogs offer. Researchers planning quantitative bioanalytical assays should procure both the parent compound and its deuterated analog simultaneously to ensure isotopic purity and batch-matched analytical performance.

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